molecular formula C17H23N7O5 B154069 L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (R)-, hydrate CAS No. 128111-67-1

L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (R)-, hydrate

Cat. No. B154069
M. Wt: 405.4 g/mol
InChI Key: LQZAIAZUDWIVPM-WOPDTQHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (R)-, hydrate, commonly known as Pro-His, is a dipeptide molecule with potential applications in various scientific research fields. It is synthesized through a chemical process and has unique biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Pro-His is not fully understood, but it is believed to work by activating certain signaling pathways in cells. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. Pro-His has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation.

Biochemical And Physiological Effects

Pro-His has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been shown to improve glucose tolerance and insulin sensitivity in animal studies. Pro-His has been shown to increase the expression of genes involved in mitochondrial biogenesis and improve mitochondrial function.

Advantages And Limitations For Lab Experiments

Pro-His has several advantages for lab experiments, including its stability and solubility in water. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of Pro-His is its potential toxicity at high concentrations. It is important to use appropriate safety precautions when handling Pro-His in lab experiments.

Future Directions

There are several potential future directions for research on Pro-His. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Pro-His could also be studied for its potential use in improving mitochondrial function and treating mitochondrial disorders. Additionally, further research could be done to better understand the mechanism of action of Pro-His and its effects on cellular signaling pathways.

Synthesis Methods

Pro-His is synthesized through a chemical process involving the reaction of L-histidine and L-proline. The reaction is catalyzed by the enzyme prolyl-tRNA synthetase, which adds the proline amino acid to the tRNA molecule. The resulting molecule is then coupled with L-histidine to form Pro-His. This process is commonly used in the synthesis of dipeptide molecules and is relatively simple and efficient.

Scientific Research Applications

Pro-His has potential applications in various scientific research fields, including biochemistry, pharmacology, and physiology. It has been studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Pro-His has also been studied for its antioxidant and anti-inflammatory properties.

properties

CAS RN

128111-67-1

Product Name

L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (R)-, hydrate

Molecular Formula

C17H23N7O5

Molecular Weight

405.4 g/mol

IUPAC Name

(4R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide

InChI

InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29)/t10-,11+,12+/m1/s1

InChI Key

LQZAIAZUDWIVPM-WOPDTQHZSA-N

Isomeric SMILES

CN1C(=O)C[C@@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N

SMILES

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N

Canonical SMILES

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N

Other CAS RN

128111-67-1

synonyms

L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl )-L-histidyl-, (R)-, hydrate

Origin of Product

United States

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